(5-Chloro-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone
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Overview
Description
“(5-Chloro-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone” is a chemical compound. It has a benzofuran core, which is a bicyclic structure consisting of a benzene ring fused to a furan ring . Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications .
Scientific Research Applications
Fluorescent Chemosensors
- Fluorescent chemosensors based on benzofuran derivatives : Compounds based on benzofuran, similar to the structure of (5-Chloro-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone, have been developed as chemosensors for detecting various analytes, including metal ions and neutral molecules. These chemosensors are noted for their high selectivity and sensitivity, demonstrating the potential of benzofuran derivatives in analytical chemistry and environmental monitoring (Roy, 2021).
Pharmacokinetics and Pharmacodynamics
- New psychoactive substances (NPS) : Research on benzofurans has also extended into the pharmacokinetics and pharmacodynamics of new psychoactive substances, including benzofuran derivatives. These studies aim to understand the health risks and therapeutic potentials of these compounds, highlighting their relevance in developing new therapeutic agents and addressing drug abuse (Nugteren-van Lonkhuyzen et al., 2015).
Antimicrobial Agents
- Benzofuran as an antimicrobial scaffold : Benzofuran and its derivatives, including the core structure found in this compound, have emerged as promising scaffolds for designing antimicrobial agents. These compounds have been identified for their potential in combating various microbial diseases, underscoring the importance of benzofuran derivatives in drug discovery and development (Hiremathad et al., 2015).
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, which this compound is a part of, have been found to exhibit antimicrobial properties . They are active towards different clinically approved targets .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a way that results in antimicrobial activity . The substituent on the 4-position of the benzofuran, which in this case is a fluorophenyl group, can influence the antimicrobial activity .
Biochemical Pathways
Benzofuran derivatives are known to interact with various biological pathways due to their wide array of biological activities .
Pharmacokinetics
It is known that one of the targets achieved with most of the more recent compounds is improved bioavailability .
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects .
Action Environment
It is known that the substituent on the 4-position of the benzofuran can influence the antimicrobial activity .
Properties
IUPAC Name |
(5-chloro-3-methyl-1-benzofuran-2-yl)-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFO2/c1-9-13-8-11(17)4-7-14(13)20-16(9)15(19)10-2-5-12(18)6-3-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBRCYZFEMECCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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